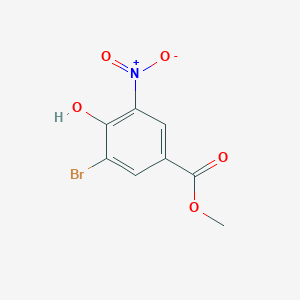

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Description

Structural Classification and Nomenclature of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

From a structural standpoint, this compound is a polysubstituted aromatic compound. It is built upon a central benzene (B151609) ring, to which four different functional groups are attached: a methyl ester (-COOCH₃), a bromine atom (-Br), a hydroxyl group (-OH), and a nitro group (-NO₂).

The formal IUPAC name for this compound is This compound . cymitquimica.com This name systematically describes the arrangement of the substituents on the benzoate (B1203000) parent structure. The numbering of the benzene ring begins at the carbon atom bearing the methyl ester group (position 1), and proceeds around the ring to assign the lowest possible locants to the other substituents. An alternative name found in some sources is 2-Bromo-4-(methoxycarbonyl)-6-nitrophenol, which considers the molecule as a substituted phenol. chemicalbook.com

The presence of both electron-donating (hydroxyl) and strongly electron-withdrawing (nitro, bromo, and methyl ester) groups on the same aromatic ring creates a complex electronic environment, influencing the molecule's reactivity and potential applications. scielo.brwikipedia.org

Historical Context and Initial Synthesis of Nitrobenzoate Derivatives

The synthesis of nitroaromatic compounds, the class to which this compound belongs, has a history stretching back to the 18th century. nih.gov The primary method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution, a reaction known as nitration. wikipedia.org This is typically achieved by using a mixture of concentrated nitric acid and sulfuric acid, which generates the reactive nitronium ion (NO₂⁺). orgsyn.org

The development of nitration techniques was pivotal for the burgeoning chemical industry, particularly in the production of dyes and explosives. wikipedia.orgnih.gov For instance, picric acid (2,4,6-trinitrophenol) was first prepared in 1771 and used as a yellow dye. nih.gov The synthesis of nitrobenzene (B124822) on a large scale became a cornerstone of the synthetic chemical industry. wikipedia.org

The synthesis of more complex, polysubstituted nitrobenzoates like the subject of this article involves multi-step processes. These often begin with a simpler benzoate derivative, followed by sequential halogenation, nitration, and potentially other modifications. The precise control of reaction conditions is crucial to achieve the desired substitution pattern and avoid the formation of unwanted isomers. orgsyn.orgquizlet.com

Significance and Research Interest in Substituted Benzoates

Substituted benzoates are a significant class of compounds in organic chemistry, primarily due to their utility as versatile intermediates in the synthesis of more complex molecules. researchgate.net Their applications span a wide range of industries, from pharmaceuticals to polymers and dyes. nih.govnih.gov

The interest in nitro-substituted benzoates, in particular, stems from the chemical properties imparted by the nitro group. As a powerful electron-withdrawing group, it significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. scielo.brwikipedia.org This property is exploited in the synthesis of various compounds where the nitro group is later replaced by another functional group. Furthermore, the nitro group can be readily reduced to an amino group (R-NH₂), providing a gateway to a vast array of amino-substituted aromatic compounds, which are themselves important building blocks. wikipedia.org

While specific research applications for this compound are not extensively detailed in publicly available literature, its structure suggests its potential as a precursor in the synthesis of highly functionalized aromatic compounds for materials science or as a scaffold in medicinal chemistry research. The combination of bromo, hydroxy, and nitro functionalities offers multiple reaction sites for further chemical transformations.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO5/c1-15-8(12)4-2-5(9)7(11)6(3-4)10(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNQBMGIVJNPJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30566568 | |

| Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40258-72-8 | |

| Record name | Methyl 3-bromo-4-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30566568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Strategies for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate Synthesis

The synthesis of polysubstituted aromatic compounds such as this compound requires careful strategic planning to ensure correct regiochemistry. The order of introduction of the bromo, nitro, and methyl ester groups onto the initial 4-hydroxybenzoic acid framework is critical due to the directing effects of the substituents.

Direct Esterification Approaches to this compound

Direct esterification, a common method for converting carboxylic acids to esters, can be employed in the synthesis of this compound. The most established method is the Fischer-Speier esterification, which involves reacting the corresponding carboxylic acid, 3-bromo-4-hydroxy-5-nitrobenzoic acid, with methanol in the presence of a strong acid catalyst. organic-chemistry.orgmasterorganicchemistry.com

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is typically used, or water is removed as it is formed. organic-chemistry.org Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the alcohol. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a modern technique to accelerate Fischer esterification. researchgate.netusm.my When conducted in a sealed vessel, solvents can be heated above their boiling points, significantly increasing the reaction rate. researchgate.net For instance, the esterification of substituted benzoic acids has been optimized under microwave irradiation, demonstrating that higher temperatures (130–150°C) and short reaction times can lead to high yields of the corresponding ester. researchgate.net

Table 1: Comparison of Catalysts and Conditions for Fischer Esterification

| Catalyst | Conditions | Advantages | Disadvantages |

| Sulfuric Acid (H₂SO₄) | Excess methanol, reflux | Readily available, inexpensive | Harsh conditions, potential for side reactions |

| p-Toluenesulfonic Acid (TsOH) | Excess methanol, reflux | Milder than H₂SO₄, easier to handle | More expensive than H₂SO₄ |

| Hafnium(IV) or Zirconium(IV) salts | 1:1 acid to alcohol ratio | High efficiency | Catalyst cost and availability |

| Graphene Oxide | Wide range of substrates | Reusable, efficient | Preparation of catalyst |

| Microwave Irradiation with H₂SO₄ | Sealed vessel, elevated temperature | Rapid reaction times, high yields | Specialized equipment required |

Sequential Functionalization Routes towards this compound

The synthesis of polysubstituted benzenes like this compound heavily relies on sequential functionalization, where the order of reactions is crucial. libretexts.orgpressbooks.pub The directing effects of the substituents already present on the aromatic ring dictate the position of the incoming group.

A plausible retrosynthetic analysis for this compound would start from the final product and work backward to a simpler starting material, such as 4-hydroxybenzoic acid. The key is to introduce the substituents in an order that leverages their directing effects to achieve the desired 3-bromo and 5-nitro substitution pattern.

A potential synthetic sequence could be:

Esterification: Convert 4-hydroxybenzoic acid to Methyl 4-hydroxybenzoate. The ester group is a meta-director, while the hydroxyl group is an ortho, para-director.

Nitration: The hydroxyl group's activating and ortho, para-directing effect would guide the nitro group to the 3-position, yielding Methyl 4-hydroxy-3-nitrobenzoate.

Bromination: The combined directing effects of the hydroxyl (ortho, para) and the nitro and ester groups (meta) would then direct the bromine atom to the 5-position, resulting in the target molecule.

This strategic approach ensures the correct placement of each functional group, a fundamental concept in the synthesis of complex aromatic compounds. nih.gov

Malonate Pathway in the Synthesis of Substituted Benzoates

The malonic ester synthesis is a versatile method for preparing carboxylic acids and their derivatives. chemistnotes.comwikipedia.org While not a direct route to this compound from a simple malonate, the principles of malonate chemistry can be applied to the synthesis of substituted aromatic carboxylic acids which can then be further functionalized.

The core of the malonic ester synthesis involves the deprotonation of a malonic ester to form a nucleophilic enolate, which can then be alkylated or arylated. organicchemistrytutor.com This is followed by hydrolysis and decarboxylation to yield a substituted acetic acid. chemistnotes.comwikipedia.org

In the context of substituted benzoates, a key intermediate could be a phenylmalonic ester. The synthesis of such compounds can be achieved through the arylation of diethyl malonate with a substituted iodobenzene in the presence of a copper catalyst. researchgate.net Further modifications to the aromatic ring could then be carried out before the final decarboxylation step.

Table 2: Key Steps in Malonic Ester Synthesis

| Step | Reagents | Purpose |

| Enolate Formation | Strong base (e.g., sodium ethoxide) | Deprotonation of the α-carbon to form a nucleophile. organicchemistrytutor.com |

| Alkylation/Arylation | Alkyl halide or Aryl halide with catalyst | Formation of a new carbon-carbon bond. organicchemistrytutor.comresearchgate.net |

| Hydrolysis | Acid or base | Conversion of the diester to a dicarboxylic acid. chemistnotes.com |

| Decarboxylation | Heat | Loss of CO₂ to form the final substituted carboxylic acid. chemistnotes.com |

While a direct application of the entire malonic ester synthesis pathway to the target molecule is complex, the underlying principles of creating C-C bonds with malonates are fundamental in organic synthesis. smu.capatsnap.com

Directed Metalation Techniques for Regioselective Bromination in Nitrobenzoate Synthesis

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting aryllithium species can then react with an electrophile to introduce a substituent with high regioselectivity. acs.orgnih.gov

In the synthesis of substituted benzoic acids, the carboxylic acid group itself can act as a directing group. organic-chemistry.orgsemanticscholar.orgacs.org For instance, treatment of an unprotected benzoic acid with a strong base like s-butyllithium in the presence of TMEDA at low temperatures can lead to exclusive deprotonation at the position ortho to the carboxylate. nih.govorganic-chemistry.org

This technique could be strategically employed in the synthesis of this compound. For example, if one were to start with 4-hydroxy-5-nitrobenzoic acid, the carboxylate group could direct lithiation to the 3-position. Quenching this lithiated intermediate with a bromine source would then introduce the bromine atom regioselectively. The long-range acidifying effect of bromine can also influence the regioselectivity of deprotonative metalation in aromatic compounds. researchgate.net

Table 3: Common Reagents in Directed Ortho-Metalation

| Reagent | Role |

| s-Butyllithium (s-BuLi) | Strong base for deprotonation. nih.govorganic-chemistry.org |

| n-Butyllithium (n-BuLi) | Strong base for deprotonation. acs.org |

| Tetramethylethylenediamine (TMEDA) | Ligand that enhances the reactivity of the organolithium base. nih.govorganic-chemistry.org |

| Electrophile (e.g., Br₂) | Reacts with the aryllithium intermediate to introduce the desired substituent. |

Nitration of Benzoic Acid Derivatives for Nitrobenzoate Synthesis

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro group (-NO₂) onto an aromatic ring. scribd.comaiinmr.com The reaction is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). acs.orgtruman.edursc.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.com

In the context of synthesizing this compound, the nitration of a substituted benzoic acid derivative is a key step. The regioselectivity of the nitration is determined by the directing effects of the substituents already present on the ring. acs.org

For example, in the nitration of benzoic acid, the carboxylic acid group is a deactivating and meta-directing group. truman.eduaskfilo.comprepp.intestbook.com Therefore, the nitration of benzoic acid primarily yields m-nitrobenzoic acid. truman.edu However, in a polysubstituted system, the combined effects of all substituents must be considered. For the synthesis of the target compound, nitration of a 4-hydroxybenzoic acid derivative would be directed by the strongly activating and ortho, para-directing hydroxyl group.

Table 4: Reagents and Conditions for Nitration

| Reagent | Role | Typical Conditions |

| Concentrated Nitric Acid (HNO₃) | Source of the nitro group. acs.orgtruman.edu | Mixed with H₂SO₄, low temperatures (e.g., 0-15°C). scribd.comorgsyn.org |

| Concentrated Sulfuric Acid (H₂SO₄) | Catalyst to generate the nitronium ion. acs.orgtruman.edu | Used in excess, acts as a solvent. rsc.org |

It is crucial to control the reaction temperature during nitration, as higher temperatures can lead to the formation of dinitro products and other side reactions. scribd.comtruman.edu

Bromination of Benzoic Acid Derivatives

Bromination is another important electrophilic aromatic substitution reaction that introduces a bromine atom onto an aromatic ring. masterorganicchemistry.comlibretexts.org For activated aromatic rings, such as phenols and anilines, bromination can occur readily with reagents like bromine (Br₂) or N-bromosuccinimide (NBS). commonorganicchemistry.com

In the case of less activated or deactivated rings, such as benzoic acid, a Lewis acid catalyst like ferric bromide (FeBr₃) is often required to polarize the bromine molecule and generate a more potent electrophile. masterorganicchemistry.comyoutube.com The carboxyl group of benzoic acid is deactivating and directs incoming electrophiles to the meta position. askfilo.comyoutube.com

For the synthesis of this compound, the bromination step would be performed on a suitably substituted precursor. The regiochemical outcome would depend on the combined directing effects of the hydroxyl, nitro, and ester groups. A variety of brominating agents and conditions are available, allowing for the selection of a method that is compatible with the functional groups present in the substrate. organic-chemistry.org For instance, bromodimethylsulfonium bromide, generated in situ, is a milder and more selective reagent for electrophilic aromatic bromination than elemental bromine. acs.org

Table 5: Common Brominating Agents for Aromatic Compounds

| Reagent | Conditions | Selectivity |

| Bromine (Br₂) with FeBr₃ | Anhydrous conditions | Standard for deactivated rings. masterorganicchemistry.comyoutube.com |

| N-Bromosuccinimide (NBS) | Often used with an acid catalyst or in a polar solvent | Milder than Br₂, good for activated rings. commonorganicchemistry.com |

| Ammonium bromide with Oxone | Mild conditions | Efficient and regioselective for various aromatic compounds. organic-chemistry.org |

| Tribromoisocyanuric acid in Trifluoroacetic acid | Room temperature | Effective for moderately deactivated arenes. organic-chemistry.org |

Chemical Reactivity and Derivatization of this compound

The reactivity of this compound is dictated by the interplay of its electron-donating hydroxyl group and the electron-withdrawing nitro and methyl ester groups. This electronic environment, combined with the presence of a reactive bromine atom, opens up numerous avenues for synthetic modification.

Reactions Involving the Bromine Atom: Electrophilic Aromatic Substitution

While the benzene (B151609) ring of this compound is generally deactivated towards electrophilic aromatic substitution due to the presence of the nitro and ester groups, the bromine atom offers a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures and is known for its tolerance of a wide range of functional groups. While specific examples with this compound are not extensively documented, the reaction is known to proceed with substrates bearing both electron-donating and electron-withdrawing groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new carbon-carbon bond. This reaction is catalyzed by a palladium complex and requires a base. The reaction is a versatile method for the synthesis of substituted alkenes.

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of arylamines and is compatible with a variety of functional groups.

The table below summarizes the potential outcomes of these cross-coupling reactions with this compound.

| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | 3-Aryl-4-hydroxy-5-nitrobenzoate | Pd(PPh₃)₄, Na₂CO₃ |

| Heck | Alkene (e.g., Styrene) | Methyl 4-hydroxy-5-nitro-3-styrylbenzoate | Pd(OAc)₂, PPh₃, Et₃N |

| Buchwald-Hartwig | Amine (e.g., Aniline) | Methyl 3-anilino-4-hydroxy-5-nitrobenzoate | Pd₂(dba)₃, BINAP, NaOtBu |

Reactions Involving the Hydroxyl Group: Hydrogen Bonding and Reactivity Modulation

The phenolic hydroxyl group in this compound plays a crucial role in modulating the molecule's reactivity, primarily through its ability to form both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: The hydroxyl group can form an intramolecular hydrogen bond with the adjacent nitro group. This interaction can influence the acidity of the phenol, the planarity of the molecule, and the electron density distribution within the aromatic ring. This, in turn, can affect the regioselectivity and rate of subsequent reactions. For instance, the formation of a stable six-membered ring through hydrogen bonding can decrease the nucleophilicity of the hydroxyl oxygen and may influence the orientation of incoming reagents.

Reactivity Modulation: The hydroxyl group is a potent ortho-, para-director in electrophilic aromatic substitution reactions. However, in this highly substituted ring, its directing effect is in competition with the deactivating and meta-directing effects of the nitro and ester groups. The hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. These modifications can be used as a protecting group strategy or to introduce new functionalities into the molecule.

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methyl 3-bromo-4-methoxy-5-nitrobenzoate |

| O-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Methyl 3-bromo-4-acetoxy-5-nitrobenzoate |

Transformations of the Nitro Group: Reduction to Amine and Other Intermediates

The nitro group is a versatile functional group that can be reduced to an amine, which can then undergo a wide array of further transformations. The reduction of the nitro group in this compound to Methyl 3-amino-4-hydroxy-5-bromobenzoate is a key step in the synthesis of various bioactive molecules.

Common Reduction Methods:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for the reduction of aromatic nitro groups.

Stannous Chloride (SnCl₂): Anhydrous stannous chloride in an alcohol solvent is a commonly used reagent for the chemoselective reduction of nitro groups in the presence of other reducible functional groups.

The choice of reducing agent can be critical to avoid the reduction of other functional groups or dehalogenation.

| Reducing Agent | Solvent | Typical Conditions | Product |

| H₂, Pd/C | Ethanol | Room temperature, atmospheric pressure | Methyl 3-amino-5-bromo-4-hydroxybenzoate |

| SnCl₂·2H₂O | Ethanol | Reflux | Methyl 3-amino-5-bromo-4-hydroxybenzoate |

| Fe, HCl | Ethanol/Water | Reflux | Methyl 3-amino-5-bromo-4-hydroxybenzoate |

Ester Group Reactivity: Hydrolysis and Transesterification

The methyl ester group of this compound can undergo nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification. The reactivity of the ester is influenced by both steric and electronic factors. The presence of ortho-substituents (bromo and nitro groups) can introduce steric hindrance, potentially slowing down the rate of these reactions.

Hydrolysis:

Acid-Catalyzed Hydrolysis: This is a reversible reaction that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. The reaction is typically carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This is a common method for the preparation of carboxylic acids from their esters. Due to the steric hindrance around the ester group, harsh conditions such as elevated temperatures or the use of phase-transfer catalysts may be necessary to achieve complete hydrolysis.

Transesterification:

This reaction involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The reaction is an equilibrium process, and an excess of the new alcohol is often used to drive the reaction to completion.

| Reaction Type | Reagents | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄, H₂O | 3-Bromo-4-hydroxy-5-nitrobenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH, H₂O/EtOH | Sodium 3-bromo-4-hydroxy-5-nitrobenzoate |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 3-bromo-4-hydroxy-5-nitrobenzoate |

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 3-bromo-4-hydroxy-5-nitrobenzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming its structure.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic region of the spectrum would show signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are not equivalent and would likely appear as distinct signals. Their chemical shifts would be influenced by the electronic effects of the bromo, hydroxyl, nitro, and methyl ester groups. Additionally, a signal corresponding to the methyl protons of the ester group would be observed, typically in the upfield region of the spectrum. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Based on analogous compounds, the following is a predicted ¹H NMR data table. The exact chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J), if applicable, would be in Hertz (Hz).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic CH | 8.0 - 8.5 | Doublet |

| Aromatic CH | 8.0 - 8.5 | Doublet |

| OCH₃ (Ester) | ~3.9 | Singlet |

| OH | Variable | Broad Singlet |

Note: The predicted chemical shifts for the aromatic protons are in a similar range and their exact assignment would require further 2D NMR experiments.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a separate signal. The spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. The six carbons of the benzene ring will have their signals in the aromatic region, with their specific chemical shifts determined by the attached functional groups. The carbon of the methyl group will be observed at a much higher field.

A predicted ¹³C NMR data table is provided below, with chemical shifts (δ) in ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 170 |

| C-OH | 145 - 155 |

| C-NO₂ | 135 - 145 |

| C-Br | 110 - 120 |

| C-COOCH₃ | 120 - 130 |

| Aromatic CH | 115 - 130 |

| Aromatic CH | 115 - 130 |

| OCH₃ | 50 - 60 |

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups.

Analysis of Functional Group Vibrations (C=O, O-H, NO₂, C-Br)

The key functional group vibrations for this compound are detailed in the table below. The presence of these characteristic absorption bands in the IR spectrum confirms the presence of the respective functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| C=O (ester) | Stretching | 1700 - 1730 |

| NO₂ (nitro) | Asymmetric Stretching | 1500 - 1550 |

| NO₂ (nitro) | Symmetric Stretching | 1335 - 1370 |

| C-O (ester) | Stretching | 1100 - 1300 |

| C-Br (bromo) | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns. The molecular weight of this compound is approximately 276.04 g/mol . rsc.orgcdnsciencepub.comsynquestlabs.comchemicalbook.comchembk.com The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The benzene ring and the nitro group are the primary chromophores. The presence of multiple substituents on the benzene ring will influence the wavelength of maximum absorption (λ_max). For instance, nitroaromatic compounds typically exhibit strong absorptions. researchgate.netiu.edursc.org The absorption spectrum of nitrobenzene (B124822) and its derivatives often shows a band around 250 nm, which can be attributed to ππ* transitions. rsc.org The exact λ_max values would depend on the solvent used for the analysis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

As of the latest available data, a complete single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases. While structural information for related compounds, such as Methyl 4-bromo-3-hydroxybenzoate, is available, the specific crystallographic parameters for the title compound remain to be elucidated. nih.gov

The study of Methyl 4-bromo-3-hydroxybenzoate revealed a monoclinic crystal system with the space group P21/c. nih.gov The unit cell dimensions were determined to be a = 10.812(4) Å, b = 6.317(2) Å, and c = 12.490(5) Å, with a β angle of 100.164(6)°. nih.gov In this structure, intermolecular O-H···O hydrogen bonds are observed, which link the molecules into an infinite helical chain along the b-axis. nih.gov

For a definitive structural analysis of this compound, experimental determination via single-crystal XRD would be necessary. Such an analysis would provide the following key crystallographic data:

Table 1: Hypothetical Crystallographic Data for this compound (Note: This table is a template for the type of data that would be obtained from an XRD study and is not based on experimental results for the title compound.)

| Parameter | Value |

| Empirical Formula | C₈H₆BrNO₅ |

| Formula Weight | 276.04 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated Density (g/cm³) | To be determined |

| Absorption Coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

Furthermore, the analysis would yield precise measurements of intramolecular distances and angles, which are crucial for understanding the effects of the bromo and nitro substituents on the geometry of the benzene ring and the conformation of the methyl ester group.

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound (Note: This table is a template for the type of data that would be obtained from an XRD study and is not based on experimental results for the title compound.)

| Bond/Angle | Value (Å or °) |

| C-Br | To be determined |

| C-N | To be determined |

| C-O (hydroxyl) | To be determined |

| C=O (ester) | To be determined |

| C-O (ester) | To be determined |

| O-H···O | To be determined |

| C-C-C (ring) | To be determined |

| O-C-C | To be determined |

| C-N-O | To be determined |

The determination of the crystal structure of this compound would be a valuable contribution to the field of chemical crystallography, allowing for detailed comparisons with related structures and providing insights into the influence of its specific functional groups on solid-state packing and intermolecular interactions.

Computational Chemistry and Theoretical Investigations of Methyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. A typical DFT study on Methyl 3-bromo-4-hydroxy-5-nitrobenzoate would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for calculating various molecular properties.

A comprehensive DFT investigation would typically be performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to ensure accuracy. The output of such a study would include key energetic and electronic properties. While specific values for this compound are not available, a hypothetical data table based on such a calculation is presented below.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Hypothetical Value | Unit |

|---|---|---|

| Total Energy | -2850.123 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Polarizability | 185.67 | Bohr³ |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is instrumental in predicting chemical reactivity. Key aspects of an MO analysis for this compound would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, one would expect negative potential (red/yellow) around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups, and positive potential (blue) near the hydrogen atoms.

Table 2: Hypothetical Molecular Orbital Data for this compound

| Parameter | Hypothetical Value | Unit |

|---|---|---|

| HOMO Energy | -7.89 | eV |

| LUMO Energy | -2.45 | eV |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. An MD simulation of this compound would model the movement of its atoms by solving Newton's equations of motion.

This would allow for a thorough exploration of its conformational landscape, identifying the most populated shapes the molecule adopts at a given temperature. Key dihedral angles, such as the one between the benzene (B151609) ring and the methyl ester group, would be monitored to understand rotational barriers and flexibility. If studied in a solvent like water, MD simulations would also reveal how the molecule interacts with its environment, including the formation and lifetime of hydrogen bonds.

Structure-Activity Relationship (SAR) Modeling for Biological and Chemical Properties

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in drug discovery and materials science. These methods correlate variations in the chemical structure of a series of compounds with their measured biological activity or chemical properties.

For a class of compounds including this compound, a QSAR model would be built using a dataset of structurally similar molecules with known activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound. Statistical methods would then be used to derive a mathematical equation that predicts the activity based on these descriptors. Such studies on substituted nitroaromatic compounds have indicated that the nature and position of substituents significantly influence their biological effects. researchgate.netnih.gov For instance, the presence of electron-withdrawing groups can impact the compound's reactivity and interaction with biological targets. esisresearch.org

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a protein receptor.

A docking study involving this compound would require a specific biological target, such as an enzyme or a receptor implicated in a disease pathway. The study would predict the binding pose of the compound within the active site of the target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, between the ligand and the protein's amino acid residues. Although no specific docking studies have been published for this compound, research on structurally related bromo- and nitro-substituted compounds has demonstrated their potential to interact with various protein targets, such as protein tyrosine kinases and cyclooxygenase enzymes. ikm.org.myjapsonline.com

Biological and Pharmacological Significance of Methyl 3 Bromo 4 Hydroxy 5 Nitrobenzoate

Antimicrobial Activities of Methyl 3-bromo-4-hydroxy-5-nitrobenzoate and its Derivatives

The presence of a nitro group and a halogen in an aromatic structure is often associated with antimicrobial properties. These features in this compound suggest that its derivatives could be effective against a range of microbial pathogens.

Antibacterial Efficacy and Mechanisms

Derivatives of benzoic acid, particularly those with halogen and nitro substitutions, have been investigated for their antibacterial effects. The nitro group, being a strong electron-withdrawing group, can participate in redox reactions within bacterial cells, leading to the generation of toxic reactive nitrogen species that can damage cellular components. One of the general mechanisms of action for nitroaromatic compounds involves their reduction to produce toxic intermediates like nitroso and superoxide (B77818) species, which can then covalently bind to DNA, causing nuclear damage and cell death. nih.govnih.gov

The bromine atom enhances the lipophilicity of the molecule, which may facilitate its passage through the bacterial cell membrane. Research on brominated phenolic compounds has highlighted their potential as antibacterial agents. For instance, studies on flavonoid derivatives have shown that the presence of bromine and a nitro group can significantly impact their antimicrobial properties. nih.gov Specifically, flavones with these substitutions have demonstrated superior inhibitory effects compared to other related compounds. nih.gov

Antifungal Properties and Targets

Nitroaromatic compounds have a history of use as antifungal agents. bldpharm.com The mechanism of action often involves the inhibition of essential fungal enzymes. For example, some nitro compounds are known to inhibit enzymes like 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov The electrostatic interaction between the nitro group and the heme iron of the enzyme can lead to potent inhibition. nih.gov

Studies on nitrobenzoate derivatives have shown promising antifungal activity. For instance, a series of 3-methyl-4-nitrobenzoate derivatives were evaluated against various Candida strains, with some compounds exhibiting significant antifungal activity. sigmaaldrich.com This suggests that the nitrobenzoate scaffold is a viable starting point for the development of new antifungal drugs.

The presence of a bromine atom can also contribute to antifungal activity. Research on brominated flavonoid derivatives has shown their potential to inhibit the growth of fungi such as Candida albicans. calpaclab.com Therefore, derivatives of this compound, which combine both the nitro and bromo functionalities, are promising candidates for the development of novel antifungal agents.

Antiparasitic Effects

Nitro-substituted compounds have long been a cornerstone in the treatment of parasitic diseases. The mechanism of action is often linked to the bioreduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals. nih.govambeed.com

Research into nitrotriazole-based compounds has demonstrated their effectiveness against Trypanosoma cruzi, the parasite responsible for Chagas disease. echochemical.com These findings highlight the potential of the nitro group in designing new antiparasitic drugs. While direct studies on the antiparasitic effects of this compound are not available, its chemical structure suggests that its derivatives could exhibit activity against various parasites. The combination of the nitro group with the lipophilic bromine atom might enhance the uptake of the compound by parasitic organisms, potentially increasing its efficacy.

Antineoplastic and Anticancer Potential of this compound Derivatives

The structural features of this compound and its derivatives suggest a potential for anticancer activity. Phenolic compounds, in general, are known to possess anticancer properties through various mechanisms. sigmaaldrich.comsynquestlabs.combldpharm.com The presence of a bromine atom and a nitro group can further enhance this activity. uni.lusigmaaldrich.com

Inhibition of DNA Replication and Protein Synthesis

While direct evidence for the inhibition of DNA replication and protein synthesis by this compound is not available, the general mechanisms of related compounds provide some clues. Nitroaromatic compounds can induce DNA damage through the generation of reactive species upon their reduction within cells. bldpharm.com This DNA damage can arrest the cell cycle and trigger apoptosis in cancer cells.

Phenolic compounds have been shown to modulate the expression of genes involved in DNA repair, which could indirectly affect DNA replication in cancer cells. bldpharm.com Furthermore, some brominated compounds have been found to exhibit anticancer activity. For example, a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an enzyme involved in glycolysis, and showed antiproliferative activity against pancreatic cancer cells. bldpharm.com While this is a different class of compound, it highlights the potential of bromine-containing molecules to interact with key cellular proteins and inhibit cancer cell growth.

Modulation of Cellular Signaling Pathways

Recent research has shed light on the ability of derivatives of this compound to modulate key cellular signaling pathways involved in cancer. A study on a closely related compound, Methyl 3-bromo-4,5-dihydroxybenzoate (MBD) , demonstrated its ability to regulate the Toll-like receptor (TLR)/NF-κB signaling pathways. nih.gov The NF-κB pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. By inhibiting this pathway, MBD and potentially other derivatives of this compound could exert anticancer effects.

Phenolic compounds are well-known for their ability to interfere with various signaling cascades that are crucial for cancer progression. sigmaaldrich.com They can induce apoptosis, inhibit cell proliferation and angiogenesis, and modulate oncogenic signaling pathways. sigmaaldrich.com For instance, halogenated benzofuran (B130515) derivatives have been shown to exhibit anticancer activity by inducing apoptosis and arresting the cell cycle. sigmaaldrich.com The presence of bromine in these molecules was found to enhance their biological properties. sigmaaldrich.com Given these findings, it is plausible that derivatives of this compound could modulate similar signaling pathways, making them interesting candidates for further investigation in cancer therapy.

Oxidative Stress Induction

The induction of oxidative stress is a known characteristic of many nitroaromatic compounds. nih.govresearchgate.net This phenomenon is primarily attributed to their metabolic activation, which involves the reduction of the nitro group to form reactive intermediates. nih.gov The process of bioreduction can lead to the formation of reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. nih.govresearchgate.net

While the general class of nitroaromatic compounds is associated with inducing oxidative stress, specific studies investigating the direct oxidative stress-inducing properties of this compound are not extensively available in the reviewed scientific literature. However, based on the established mechanism of action for nitroaromatics, it is plausible that this compound could contribute to oxidative stress within biological systems. The unifying mechanism for both the therapeutic and toxic effects of nitroaromatic compounds often involves electron transfer, the generation of reactive oxygen species, and the subsequent oxidative stress. nih.gov

Anti-inflammatory and Analgesic Research

This compound has been identified as a key intermediate in the synthesis of novel P2X3 receptor antagonists, which are under investigation for the treatment of pain, including peripheral, inflammatory, and tissue injury-related pain. google.comgoogleapis.com The P2X3 receptor is an ion channel activated by adenosine (B11128) triphosphate (ATP) and is predominantly found in sensory neurons involved in pain transmission. googleapis.com Antagonists of the P2X3 receptor are being explored as a therapeutic strategy for pain management. google.comgoogleapis.com

The involvement of this compound in the synthesis of these antagonists underscores its significance in anti-inflammatory and analgesic research. google.comgoogleapis.com While direct anti-inflammatory or analgesic activity of the compound itself is not the primary focus of these studies, its role as a precursor is crucial for the development of these potential pain therapeutics.

| Research Area | Role of this compound | Therapeutic Target | Potential Application |

| Analgesic Research | Intermediate in synthesis | P2X3 receptor | Treatment of peripheral and inflammatory pain |

| Anti-inflammatory Research | Precursor for P2X3 receptor antagonists | P2X3 receptor | Management of pain associated with inflammation |

Other Therapeutic Applications and Pharmacological Effects

While specific research on this compound for the following applications is limited, the broader class of nitro compounds has been investigated for a variety of therapeutic uses. nih.govnih.gov

Antihypertensive Properties

Certain nitro compounds are known to possess antihypertensive properties. nih.govnih.gov For instance, some organic nitrates act as prodrugs for nitric oxide, a potent vasodilator that can lower blood pressure. nih.gov However, there is no specific research available in the reviewed literature that directly evaluates the antihypertensive effects of this compound.

Tranquilizing Effects

Some nitro-containing compounds, such as certain benzodiazepine (B76468) derivatives, exhibit tranquilizing, anxiolytic, and sedative effects. nih.govicdst.org These effects are typically mediated through their interaction with neurotransmitter systems in the central nervous system. icdst.org There are no specific studies in the provided search results that investigate the tranquilizing properties of this compound.

Herbicidal Applications

Nitroaromatic compounds are a class of chemicals that have been utilized in the development of herbicides. nih.govnih.gov The mechanism of action for some nitroaromatic herbicides involves the disruption of key biological processes in plants, such as photosynthesis or cell division. purdue.eduwssa.net For example, dinitroaniline herbicides are known to inhibit mitosis. purdue.edu While the general class of nitroaromatics has applications in agriculture as herbicides, specific studies detailing the herbicidal activity of this compound are not prevalent in the reviewed scientific literature.

| Potential Application | General Activity of Nitro Compounds | Specific Research on this compound |

| Antihypertensive | Some nitro compounds act as vasodilators. nih.govnih.gov | No specific studies found. |

| Tranquilizing | Certain nitro-containing benzodiazepines have sedative effects. nih.govicdst.org | No specific studies found. |

| Herbicidal | Nitroaromatic compounds can disrupt plant growth processes. nih.govnih.govpurdue.edu | No specific studies found. |

Mechanism of Action of the Nitro Group in Biological Systems

The biological and pharmacological effects of nitroaromatic compounds are largely dictated by the chemical properties of the nitro group (NO₂). scielo.br This functional group is strongly electron-withdrawing, which significantly influences the electronic distribution within the molecule. scielo.br

A key aspect of the mechanism of action of nitro compounds is their metabolic reduction. nih.govscielo.br In biological systems, the nitro group can be reduced to form several reactive intermediates, including nitroso and hydroxylamino derivatives. nih.gov This bioreduction process is often a prerequisite for their biological activity and can lead to the generation of reactive oxygen and nitrogen species, which can interact with cellular macromolecules such as DNA and proteins. nih.govresearchgate.net The interaction with these cellular components can lead to a range of biological effects, from therapeutic actions to toxicity. nih.govresearchgate.netscielo.br The specific outcome depends on the structure of the compound and the biological environment.

Enzymatic Reduction and Formation of Toxic Intermediates

The biological activity and toxicity of nitroaromatic compounds are intrinsically linked to the enzymatic reduction of the nitro group. nih.govnih.gov This process is a critical bioactivation step, converting the relatively inert parent compound into highly reactive intermediates. nih.gov

In biological systems, this reduction is primarily catalyzed by a group of enzymes known as nitroreductases, which are found in both bacteria and eukaryotes. nih.govnih.govnih.gov These enzymes, typically flavoproteins, utilize reducing cofactors such as NADH or NADPH to sequentially reduce the nitro group (—NO₂) in a multi-step process. nih.govchembk.com

The reduction pathway generally proceeds as follows:

Nitro to Nitroso: The nitro group undergoes a two-electron reduction to form a nitroso intermediate (—NO). nih.govchembk.com

Nitroso to Hydroxylamine (B1172632): The nitroso intermediate is further reduced by another two electrons to yield a hydroxylamine derivative (—NHOH). nih.govchembk.com

Hydroxylamine to Amine: A final two-electron reduction converts the hydroxylamine to the corresponding amine (—NH₂). nih.govnih.gov

The hydroxylamine intermediate is often the most biologically significant species. nih.gov These intermediates are electrophilic and highly reactive, capable of causing significant cellular damage. nih.gov The formation of these toxic intermediates is a key mechanism behind the mutagenicity and carcinogenicity reported for many nitroaromatic compounds. fishersci.com The specific substituents on the aromatic ring, such as the bromine atom and hydroxyl group in this compound, can influence the rate of reduction and the stability of the resulting intermediates. fishersci.comsigmaaldrich.com

Table 1: General Pathway of Nitroaromatic Compound Reduction

| Step | Reactant | Product | Electrons Transferred | Key Enzyme Class |

| 1 | Nitroaromatic (Ar-NO₂) | Nitrosoaromatic (Ar-NO) | 2e⁻ | Nitroreductase |

| 2 | Nitrosoaromatic (Ar-NO) | Arylhydroxylamine (Ar-NHOH) | 2e⁻ | Nitroreductase |

| 3 | Arylhydroxylamine (Ar-NHOH) | Arylamine (Ar-NH₂) | 2e⁻ | Nitroreductase |

Interaction with Biomolecules (e.g., DNA, Enzymes)

The reactive intermediates generated from the enzymatic reduction of nitroaromatic compounds, particularly the arylhydroxylamines, can interact covalently with cellular macromolecules, leading to toxicity. chembk.com

Interaction with DNA: Arylhydroxylamine intermediates are known to be genotoxic. fishersci.com Their electrophilic nature allows them to react with nucleophilic sites on DNA bases, forming stable DNA adducts. chembk.com The formation of these adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication and, ultimately, potentially initiating carcinogenesis. fishersci.com The specific sites of adduction on DNA bases and the structural nature of these adducts can vary depending on the specific nitroaromatic compound. fishersci.com

Table 2: Potential Biomolecular Interactions of Nitroaromatic Metabolites

| Biomolecule | Reactive Intermediate | Type of Interaction | Potential Consequence |

| DNA | Arylhydroxylamine | Covalent Adduct Formation | Mutagenesis, Carcinogenesis |

| Enzymes | Arylhydroxylamine, Nitrosoaromatic | Covalent Modification | Enzyme Inhibition, Disruption of Metabolism |

| Other Proteins | Arylhydroxylamine, Nitrosoaromatic | Covalent Modification | Altered Protein Function, Cellular Stress |

Applications in Materials Science and Industrial Chemistry

Methyl 3-bromo-4-hydroxy-5-nitrobenzoate as a Precursor in Polymer Synthesis

The multifunctionality of this compound makes it a promising precursor for the synthesis of specialized polymers. The hydroxyl (-OH) and methyl ester (-O-CH₃) groups can participate in polycondensation reactions to form polyesters or polyethers, while the bromo (-Br) and nitro (-NO₂) groups can be chemically modified either before or after polymerization to introduce specific functionalities. Aromatic nitro compounds are recognized as important starting materials in the creation of polymers. nih.gov

The inherent chemical diversity of the nitro group is beneficial for creating functional materials with adaptable electronic structures. mdpi.com The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, bromo, methyl ester) substituents on the aromatic ring of this compound allows for the fine-tuning of the electronic and physical properties of resulting polymers. For instance, the nitro group can be reduced to an amino group, which can then be used to form polyamides or introduce pH-responsive behavior. mdpi.com The bromine atom provides a site for cross-coupling reactions, enabling the grafting of other functional molecules onto the polymer backbone, thereby tailoring the material's properties for specific applications.

The development of novel optical and electronic materials is an area where nitro compounds show significant potential. mdpi.com The highly conjugated and polarized structure of polymers derived from precursors like this compound can be advantageous for optoelectronic applications. The ability to form stable charge-transfer complexes is a known characteristic of aromatic polynitro compounds, which is a crucial aspect for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). libretexts.org By modifying the functional groups, researchers can manipulate the bandgap and charge-transport properties of the synthesized materials to optimize their performance in these devices.

Role in the Development of Dyes and Pigments

Aromatic nitro compounds have a long history of use as intermediates in the synthesis of dyes. numberanalytics.comnumberanalytics.com The nitro group itself acts as a chromophore, a group responsible for color. The presence of the nitro group, in conjunction with the hydroxyl group (an auxochrome, which modifies the color), makes Methyl 3--bromo-4-hydroxy-5-nitrobenzoate a suitable candidate for conversion into various dyestuffs. For example, the reduction of the nitro group to an amine is a key step in producing azo dyes. Historically, compounds like picric acid (2,4,6-trinitrophenol) were used directly as yellow dyes. nih.gov The specific substituents on the benzene (B151609) ring of this compound allow for the synthesis of dyes with potentially high stability and specific color characteristics.

Catalytic Applications in Organic Synthesis

While the compound itself is not typically a catalyst, it serves as a valuable substrate in catalyzed reactions. Nitrobenzenes can be used as substrates in transition-metal-catalyzed cross-coupling reactions, where the nitro group is replaced by various nucleophiles. mdpi.com The bromine atom on this compound is also a prime site for well-established catalytic reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing more complex molecules from simpler precursors. Furthermore, in the synthesis of related compounds like methyl 3-bromo-4-hydroxybenzoate, glacial acetic acid has been used as a catalyst during the bromination step. google.com

Use as an Intermediate in Chemical Production Processes

One of the most significant applications of this compound is its role as a chemical intermediate. mdpi.com Substituted nitroaromatics are foundational starting materials for a wide range of products, including pharmaceuticals and agrochemicals. nih.govnumberanalytics.com The various functional groups on the molecule can be selectively transformed. For example, the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the bromine can be substituted, making it a versatile platform for building more complex target molecules. mdpi.com Its relative, methyl 3-bromo-4-hydroxybenzoate, is noted as an important intermediate in the preparation of many drugs. google.com

Surfactant Properties of Derivatives

Although this compound itself is not a surfactant, its structure lends itself to modification for creating amphiphilic derivatives with potential surfactant properties. A surfactant molecule typically consists of a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. The polar hydroxyl and nitro groups, or a carboxylic acid group derived from the hydrolysis of the methyl ester, could serve as the hydrophilic head. The aromatic ring and a long alkyl chain, which could be introduced via etherification of the hydroxyl group or through a cross-coupling reaction at the bromine site, would constitute the hydrophobic tail. By chemically engineering the molecule in this manner, new classes of specialty surfactants could potentially be developed for various applications, such as emulsification, foaming, or as dispersing agents in industrial formulations.

Environmental Fate and Ecotoxicological Considerations of Brominated Nitrobenzoates

Biodegradation Pathways and Microbial Degradation

The susceptibility of brominated nitrobenzoates to microbial degradation is a key determinant of their environmental persistence. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene (B151609) ring, generally makes nitroaromatic compounds resistant to oxidative degradation by microorganisms. nih.govasm.org However, numerous bacterial and fungal species have evolved pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.govcapes.gov.br The general strategy involves the conversion of the initial substrate into intermediates, such as catechols or quinones, which can then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Microbial degradation of halogenated and nitroaromatic compounds can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. capes.gov.br

Aerobic Degradation: Under aerobic conditions, the initial attack on the aromatic ring is often catalyzed by oxygenase enzymes. nih.gov For nitroaromatic compounds, two primary aerobic strategies are observed:

Oxidative Pathway: Dioxygenase enzymes can initiate the degradation process by adding two hydroxyl groups to the aromatic ring, leading to the formation of a substituted catechol. The nitro group is often removed as nitrite (B80452) during this process. nih.govnih.gov For example, the degradation of 2-nitrobenzoate (B253500) by Arthrobacter sp. proceeds through the formation of salicylate (B1505791) and then catechol. nih.gov

Reductive Pathway (Initial Step): In some cases, the nitro group is first partially reduced to a hydroxylamino or amino group before the ring is cleaved. nih.gov

Studies on the brominated flame retardant tribromoneopentylalcohol (TBNPA) have shown that aerobic biodegradation can be rapid, with complete debromination occurring within days, suggesting an initial oxidative step is necessary. nih.gov

Anaerobic Degradation: In the absence of oxygen, reductive processes dominate. For halogenated aromatic compounds, reductive dehalogenation—the replacement of a halogen atom with a hydrogen atom—is frequently the first step in metabolic breakdown. nih.govresearchwithrutgers.com This process requires a source of reducing equivalents, with the halogenated compound acting as an electron acceptor. researchwithrutgers.com Similarly, the nitro group of nitroaromatic compounds is often reduced under anaerobic conditions, which can lead to the formation of aromatic amines. nih.gov While the transformation of nitroaromatic compounds in anoxic environments is well-documented, their use as a carbon source for growth by anaerobic bacteria is a less explored area. nih.gov Some studies have indicated that anaerobic degradation of certain halogenated compounds can be slow or may not occur at all. nih.govelsevierpure.com

The complete mineralization of complex pollutants like brominated nitrobenzoates in the environment is often accomplished not by a single microbial species, but by a synergistic community known as a microbial consortium. mdpi.commdpi.com These consortia are more robust and metabolically versatile than individual strains. mdpi.comnih.gov

The advantages of microbial consortia in degradation include:

Synergistic Metabolism: Different members of the consortium can carry out different steps of a degradation pathway. The metabolic byproduct of one microorganism can serve as the substrate for another, preventing the accumulation of potentially toxic intermediates. mdpi.comresearchgate.net

Enhanced Bioavailability: Some strains within a consortium may produce biosurfactants, which increase the solubility and bioavailability of hydrophobic pollutants, making them more accessible for degradation. mdpi.com

Greater Resilience: A diverse microbial community is better able to adapt to changing environmental conditions and the presence of co-contaminants. mdpi.com

Research has shown that co-cultures and consortia can degrade pollutants more rapidly and completely than single strains. mdpi.comnih.gov For instance, the degradation of brominated flame retardants has been successfully demonstrated using a four-strain microbial consortium. mdpi.com This cooperative approach is crucial for the effective bioremediation of sites contaminated with complex chemical mixtures. fao.org

Persistence and Bioaccumulation in Environmental Compartments

Persistence refers to the length of time a chemical remains in the environment, while bioaccumulation is the process by which a chemical builds up in an organism. Both are influenced by the chemical's properties and environmental factors.

For novel brominated flame retardants (NBFRs), a class of compounds related to brominated nitrobenzoates, hydrophobicity is a key factor driving their environmental distribution. nih.gov Due to their typically low water solubility, these compounds tend to adsorb to particulate matter and accumulate in sediment, which acts as a major environmental sink. nih.gov

Bioaccumulation in aquatic organisms is a significant concern for persistent organic pollutants. The tendency of a compound to bioaccumulate is often related to its octanol-water partition coefficient (log Kow), a measure of its lipophilicity (affinity for fats). Factors influencing the bioaccumulation of brominated compounds include:

The lipid content of the organism. nih.gov

The organism's trophic level in the food web. nih.gov

The specific chemical structure of the compound. nih.gov

Ecotoxicity and Environmental Impact of Halogenated Nitro Compounds

Halogenated nitroaromatic compounds can exert toxic effects on various organisms. The combination of a nitro group and a halogen on an aromatic ring can result in significant biological activity.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl 3-bromo-4-hydroxy-5-nitrobenzoate is classified with the hazard statement "Very toxic to aquatic life with long lasting effects," indicating a high potential for environmental harm. chemicalbook.com

Nitroaromatic compounds are generally recognized for their toxicity to aquatic organisms. rijkswaterstaat.nl The adverse effects of these compounds can manifest in several ways:

Direct Toxicity: Exposure can impair the survival, growth, and reproduction of aquatic animals. nih.gov Studies on various freshwater species, including fish, invertebrates (like Daphnia magna), and algae, have shown toxic effects from aromatic nitro compounds at parts-per-million (ppm) concentrations. rijkswaterstaat.nl The toxicity of some nitroaromatic compounds can be influenced by environmental factors such as pH. erwiki.net

Eutrophication: The degradation of nitroaromatic compounds releases nitrogen into the aquatic environment. nih.gov An excess of nitrogen can act as a fertilizer, stimulating excessive growth of algae and other primary producers, a process known as eutrophication. This can lead to oxygen depletion and negatively impact the entire ecosystem. nih.gov

Table 1: Ecotoxicity Data for Selected Nitroaromatic Compounds

| Compound | Test Organism | Endpoint | Toxicity Value (mg/L) | Reference |

|---|---|---|---|---|

| This compound | Aquatic Life | GHS Classification | Very toxic with long lasting effects | chemicalbook.com |

| NTO (Nitrotriazolone) | Ceriodaphnia dubia (Water flea) | 48-hour LC50 (non-pH-adjusted) | 62 | erwiki.net |

| NTO (Nitrotriazolone) | Ceriodaphnia dubia (Water flea) | 48-hour LC50 (pH-adjusted) | 460 | erwiki.net |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population.

The biodegradation of a parent compound does not always result in complete detoxification. In many cases, the process can lead to the formation of transformation products or intermediates that are also toxic, sometimes even more so than the original molecule.

For nitroaromatic compounds, a significant concern is the reductive transformation pathway. The reduction of the nitro group can lead to the formation of nitroso and hydroxylamino intermediates, and ultimately to aromatic amines. nih.gov Aromatic amines are a class of chemicals known for their potential to be carcinogenic. asm.org

Risk Assessment and Regulatory Aspects for Brominated Organic Compounds

The risk assessment for brominated organic compounds, including brominated nitrobenzoates, is a complex process that considers their potential for persistence, bioaccumulation, and toxicity (PBT). Human exposure to these compounds can occur through various pathways, including ingestion, inhalation, and dermal contact. nih.gov Some organobromine compounds have been associated with adverse health effects on the nervous system, liver, kidneys, and other organs, with some even linked to cancer. nih.gov

Regulatory Framework:

Several brominated compounds, particularly brominated flame retardants (BFRs), have faced increasing regulatory scrutiny globally. Concerns over their environmental persistence and potential toxicity have led to restrictions on their use. nih.goveuropa.eu For instance, the European Union has prohibited the marketing and use of certain polybrominated diphenyl ethers (PBDEs). europa.eu In March 2023, the European Chemicals Agency (ECHA) released a regulatory strategy for flame retardants, highlighting the need to minimize exposure to aromatic brominated flame retardants and identifying them as candidates for EU-wide restriction. europa.euenv-health.org This indicates a broader regulatory trend towards stricter controls on brominated organic compounds.

The European Food Safety Authority (EFSA) also plays a crucial role in assessing the risks of brominated compounds in the food chain. europa.euresearchgate.neteuropa.eueuropa.eu EFSA's scientific opinions inform potential regulatory measures, such as setting maximum levels of these compounds in food. europa.eu While specific regulations for this compound are not established, the overarching regulatory landscape for brominated compounds suggests that any evidence of persistence or toxicity would likely trigger regulatory evaluation.

Research Findings on Structurally Similar Compounds:

The environmental behavior of this compound can be predicted by examining studies on related chemical classes.

Environmental Fate:

Sorption: The mobility of nitroaromatic compounds in soil is significantly influenced by their interaction with soil components. Research indicates that soil organic matter (SOM) is the primary factor controlling the sorption of nitroaromatics, more so than clay minerals. nih.govoup.comresearchgate.net This interaction is likely due to π-π electron donor-acceptor interactions between the nitroaromatic molecules and the aromatic structures within SOM. nih.govoup.com This suggests that this compound would likely exhibit significant sorption to soils with high organic content, limiting its mobility into groundwater.

Biodegradation: The biodegradation of brominated aromatic compounds has been observed under various environmental conditions. Studies on brominated phenols and benzoic acids have shown that they can be biodegraded under anaerobic conditions, with reductive dehalogenation being a key initial step. nih.gov For example, 2-bromophenol (B46759) can be debrominated to phenol, which is then further utilized by microorganisms. nih.gov The presence of a nitro group, however, can make aromatic compounds more resistant to oxidative degradation. nih.gov The ester linkage in this compound is susceptible to hydrolysis, which can occur under both acidic and basic conditions, breaking the compound down into its corresponding carboxylic acid and alcohol. numberanalytics.comnumberanalytics.com

Photodegradation: Some novel brominated flame retardants have shown relatively rapid disappearance from the particulate phase in aquatic environments (median dissipation times of 9-30 days), with degradation products corresponding to known photodegradation products. nih.gov This suggests that photodegradation could be a relevant environmental fate pathway for this compound in sunlit surface waters.

Ecotoxicological Considerations:

Toxicity of Nitroaromatic Compounds: Nitroaromatic compounds are known to be toxic to a range of organisms. nih.govnih.govnih.govresearchgate.net For instance, they are generally more toxic to freshwater fish than to freshwater invertebrates. scispace.com Studies on military-related nitroaromatic compounds have shown that rainbow trout are particularly sensitive. scispace.comosti.gov The toxicity of nitroaromatic compounds is often linked to their ability to act as uncoupling agents in oxidative phosphorylation and to generate reactive oxygen species. nih.govmdpi.com

Toxicity of Brominated Phenols: The toxicity of brominated phenols to aquatic organisms has been documented. nih.gov Studies on zebrafish embryos have shown that these compounds can cause lethal and nonlethal malformations. nih.gov The toxicity of phenols to aquatic species is often correlated with their octanol-water partition coefficient (Kow), with higher Kow values indicating greater toxicity. nih.gov

Toxicity of Brominated Organic Compounds in General: Brominated organic compounds as a class are recognized as potentially harmful. riskassess.com.au Many are persistent in the environment and can bioaccumulate. nih.gov Human health concerns associated with some brominated compounds include endocrine disruption and neurotoxicity. mdpi.comnih.govresearchgate.net

Data on Related Compounds:

To provide a more quantitative perspective, the following tables summarize ecotoxicity data for compounds structurally related to this compound.

Table 1: Aquatic Toxicity of Selected Nitroaromatic Compounds

| Compound | Test Species | Endpoint | Concentration (mg/L) | Reference |

|---|---|---|---|---|

| 2,4,6-Trinitrotoluene (TNT) | Rainbow Trout | LC50 | 0.43 - 6.4 | scispace.comosti.gov |

| RDX | Rainbow Trout | LC50 | 0.43 - 6.4 | scispace.comosti.gov |

| HMX | Rainbow Trout | LC50 | 0.43 - 6.4 | scispace.comosti.gov |

| Nitroaromatic Compounds (general) | Freshwater Fish | LC50 | 0.4 - 32 | scispace.com |

LC50: Lethal concentration for 50% of the test population. EC50: Effective concentration for 50% of the test population.

Table 2: Terrestrial Toxicity of Selected Nitroaromatic Compounds

| Compound | Test Species/System | Endpoint | Concentration/Dose | Reference |

|---|---|---|---|---|

| Nitroaromatic Compounds (general) | Terrestrial Mammals | Negative reproductive effects | >1 mg/kg/day | scispace.comosti.gov |

| Nitroaromatic Compounds (general) | Terrestrial Plants | LOEC | 25 - 100 µg/g in soil | scispace.com |

LOEC: Lowest Observed Effect Concentration.

Table 3: Toxicity of Selected Brominated Phenols

| Compound | Test Species | Endpoint | Effect | Reference |

|---|---|---|---|---|

| Brominated Phenols | Zebrafish Embryos | - | Lethal and nonlethal malformations | nih.gov |

NOAEL: No Observed Adverse Effect Level.

Q & A

Q. Q: What are the common synthetic routes for preparing Methyl 3-bromo-4-hydroxy-5-nitrobenzoate, and how do reaction conditions influence yield?

A: The compound is typically synthesized via sequential functionalization of a benzoate scaffold. A standard approach involves:

Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Bromination : Electrophilic bromination at the 3-position using Br₂ in a polar aprotic solvent (e.g., DCM) with FeBr₃ as a catalyst .

Esterification/Hydroxylation : Methyl ester formation via Fischer esterification or hydroxyl group protection/deprotection strategies .

Yield optimization requires precise stoichiometric control, temperature monitoring, and inert atmospheres to minimize side reactions (e.g., demethylation or ring oxidation).

Advanced Reactivity of Functional Groups

Q. Q: How do the bromo, nitro, and hydroxyl substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

A: The substituents create distinct electronic environments:

- Nitro (-NO₂) : Strong electron-withdrawing meta-directing group enhances electrophilicity at the 3- and 5-positions, facilitating NAS .

- Bromo (-Br) : Moderately electron-withdrawing but can act as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) under palladium catalysis .

- Hydroxyl (-OH) : Electron-donating ortho/para-directing group requires protection (e.g., acetylation) during nitration/bromination to prevent oxidation .